Sodium decane-1-sulfonate

Overview

Description

Mechanism of Action

Target of Action

Sodium decane-1-sulfonate is primarily used as an anionic surfactant . Its primary targets are organic small molecule compounds, which it interacts with during high-performance liquid chromatography (HPLC) and ion-pair liquid chromatography . The compound’s anionic sulfonate counterion permits the separation and resolution of positively charged analytes .

Mode of Action

The compound acts as a reactant to generate defined ubiquitin-protein conjugates . This process can result in high yields even at low concentrations . The compound’s anionic nature allows it to interact with positively charged analytes, facilitating their separation and resolution during chromatographic processes .

Pharmacokinetics

As a surfactant, it is likely to influence the solubility and hence the bioavailability of other compounds in a solution .

Result of Action

The primary result of this compound’s action is the generation of defined ubiquitin-protein conjugates . This can lead to high yields of these conjugates even at low concentrations . Additionally, in chromatographic processes, the compound facilitates the separation and resolution of positively charged analytes .

Action Environment

As a surfactant, its action is likely to be influenced by factors such as ph, temperature, and the presence of other compounds in the solution .

Biochemical Analysis

Biochemical Properties

Sodium decane-1-sulfonate acts as a reactant to generate defined ubiquitin-protein conjugates . The anionic sulfonate counterion permits the separation and resolution of positively charged analytes . It interacts with several biomolecules, including enzymes and proteins, to exert its biochemical effects .

Cellular Effects

As an anionic surfactant, it may influence cell function by interacting with cell membranes and proteins .

Molecular Mechanism

It is known to be involved in the analysis of peptides and proteins in HPLC, suggesting that it may interact with these biomolecules

Temporal Effects in Laboratory Settings

It is known to have a melting point of over 300°C .

Metabolic Pathways

As an anionic surfactant, it may interact with various enzymes and cofactors .

Transport and Distribution

As an anionic surfactant, it may interact with various transporters and binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium decane-1-sulfonate can be synthesized through the sulfonation of decane. The process involves the reaction of decane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically require controlled temperatures and the use of appropriate solvents to ensure complete sulfonation.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous sulfonation processes. These processes utilize reactors designed to handle large volumes of reactants and maintain precise control over reaction conditions. The resulting product is then purified through recrystallization from ethanol and dried over silica gel .

Chemical Reactions Analysis

Types of Reactions: Sodium decane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it back to decane.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Decane.

Substitution: Various substituted decane derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium decane-1-sulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

- Sodium octane-1-sulfonate

- Sodium heptane-1-sulfonate

- Sodium hexane-1-sulfonate

- Sodium dodecane-1-sulfonate

Comparison: Sodium decane-1-sulfonate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in separating and resolving positively charged analytes in chromatographic techniques . In comparison, shorter-chain sulfonates like sodium hexane-1-sulfonate may have higher solubility but lower surfactant efficiency, while longer-chain sulfonates like sodium dodecane-1-sulfonate may have higher surfactant efficiency but lower solubility .

Properties

CAS No. |

13419-61-9 |

|---|---|

Molecular Formula |

C10H22NaO3S |

Molecular Weight |

245.34 g/mol |

IUPAC Name |

sodium;decane-1-sulfonate |

InChI |

InChI=1S/C10H22O3S.Na/c1-2-3-4-5-6-7-8-9-10-14(11,12)13;/h2-10H2,1H3,(H,11,12,13); |

InChI Key |

SBNUEVPRRHCPNQ-UHFFFAOYSA-N |

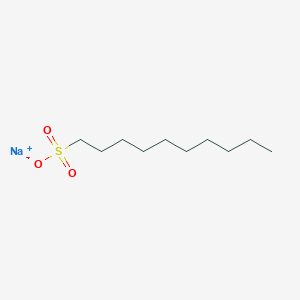

SMILES |

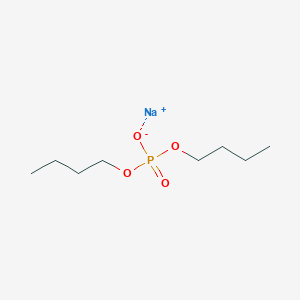

CCCCCCCCCCS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCCCCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCS(=O)(=O)O.[Na] |

Key on ui other cas no. |

13419-61-9 |

Pictograms |

Irritant |

Synonyms |

1-Decanesulfonic acid, sodium salt (1:1); 1-Decanesulfonic acid, sodium salt (6CI,7CI,8CI,9CI); Sodium capryl sulfonate; Sodium decanesulfonate; Sodium decylsulfonate; Sodium n-decylsulfonate; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methoxymethyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B109000.png)